molecular formula C8H8BrN3 B12093498 5-bromo-2-methyl-2H-indazol-7-amine

5-bromo-2-methyl-2H-indazol-7-amine

Cat. No.: B12093498
M. Wt: 226.07 g/mol
InChI Key: XDBBJDFMYKINIK-UHFFFAOYSA-N
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Description

Significance of Indazole as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The indazole nucleus is recognized as a "privileged scaffold," a molecular framework that can bind to multiple biological targets. researchgate.netdntb.gov.uapharmablock.com This versatility has led to the development of numerous indazole-containing compounds with a wide array of biological activities. researchgate.netnih.govcaribjscitech.com Indazoles are found in a variety of therapeutic agents, demonstrating their importance in drug discovery. researchgate.netnih.gov They can act as bioisosteres for other important chemical groups like phenols and indoles, offering advantages in terms of metabolic stability and lipophilicity. pharmablock.com The ability of the indazole core to form crucial interactions with biological targets, such as the hinge residues of kinases, further underscores its significance. pharmablock.com

The 2H-Indazole Tautomer: Structural and Electronic Considerations for Derivatives

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov The 1H tautomer is generally the more thermodynamically stable form. researchgate.netnih.govnih.gov However, the 2H-indazole tautomer, as seen in 5-bromo-2-methyl-2H-indazol-7-amine, has distinct structural and electronic features. The substitution pattern on the indazole ring can influence the stability of the 2H-tautomer. bgu.ac.ilfigshare.com For instance, intramolecular or intermolecular hydrogen bonds can stabilize the 2H form. bgu.ac.ilfigshare.com The electronic nature of the 2H-indazole is characterized as quinonoid, which can impact its reactivity and interactions with biological molecules. nih.gov

Positional Significance of Substituents (Bromine at C5, Methyl at N2, Amine at C7) in Indazole Derivatives

Bromine at C5: The presence of a bromine atom at the C5 position introduces a bulky, electron-withdrawing group. This can influence the molecule's steric and electronic properties, potentially affecting its binding affinity to target proteins.

Methyl at N2: The methyl group at the N2 position definitively establishes the compound as a 2H-indazole derivative. This substitution prevents tautomerization to the 1H form and can influence the molecule's solubility, lipophilicity, and metabolic stability. The synthesis of such N2-alkylated indazoles often involves the alkylation of a 1H-indazole precursor. nih.gov

Amine at C7: The amino group at the C7 position introduces a hydrogen bond donor and a basic center. This functional group can participate in key interactions with biological targets, such as forming hydrogen bonds with amino acid residues in an enzyme's active site. The presence and position of the amino group can significantly impact the biological activity of indazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-2-methylindazol-7-amine

InChI

InChI=1S/C8H8BrN3/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,10H2,1H3

InChI Key

XDBBJDFMYKINIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)N)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 2 Methyl 2h Indazol 7 Amine and Analogous Indazole Derivatives

Strategies for the Construction of the 2H-Indazole Nucleus

The formation of the 2H-indazole core, a benzopyrazole system, is the foundational step in the synthesis of the target compound. Various strategies have been developed to construct this bicyclic heterocycle, often with a focus on controlling regioselectivity.

Intramolecular Cyclization and Ring-Closing Reactions for Benzopyrazole Formation

Intramolecular cyclization represents a powerful approach to forming the indazole ring system. One common strategy involves the reductive cyclization of ortho-substituted nitroarenes. For instance, the condensation of o-nitrobenzaldehydes with primary amines generates ortho-imino-nitrobenzene intermediates, which can then undergo reductive cyclization using reagents like tri-n-butylphosphine to yield substituted 2H-indazoles under mild conditions. researchgate.net

Another prominent method is the cyclization of azoxybenzenes. Ortho-alkyl substituted azoxybenzenes can undergo base-catalyzed deprotonation at the benzylic position, followed by cyclization to afford 2-aryl-2H-indazoles in good yields. rsc.org This approach provides a direct route to N-aryl substituted 2H-indazoles.

Ring-closing metathesis (RCM) has also emerged as a versatile tool for the synthesis of various heterocyclic rings. nih.govchemicalbook.com While broadly applicable, its specific use in the direct formation of the indazole nucleus from acyclic precursors is a developing area. The general principle involves the intramolecular reaction of a diene catalyzed by a metal complex, typically ruthenium-based, to form a cyclic alkene with the extrusion of a small volatile molecule like ethylene. nih.govrsc.org

Cyclization StrategyStarting MaterialsKey Reagents/ConditionsProduct Type
Reductive Cyclizationo-nitrobenzaldehydes, primary aminesTri-n-butylphosphineSubstituted 2H-indazoles
Azoxybenzene Cyclizationo-alkyl substituted azoxybenzenesBase (e.g., potassium tert-butoxide)2-aryl-2H-indazoles
Ring-Closing MetathesisDiene-substituted arenesGrubbs' catalystCyclic alkenes (potential for indazole synthesis)

Regioselective N2-Alkylation Approaches to 2H-Indazoles

Once the indazole scaffold is formed, regioselective alkylation at the N2 position is critical for synthesizing compounds like 5-bromo-2-methyl-2H-indazol-7-amine. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, making regiocontrol a significant challenge. researchgate.net The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. researchgate.net

Several methodologies have been developed to favor N2-alkylation. The choice of base and solvent plays a crucial role. For example, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to influence the N1/N2 ratio. acs.org Mitsunobu conditions have also been employed, showing a preference for the formation of the N2-alkylated product. acs.org

A highly effective method involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a promoter like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate. acs.orgresearchgate.net This approach has demonstrated excellent N2-selectivity for a wide range of indazoles and alkylating partners, including primary, secondary, and tertiary alkyl groups. researchgate.net Another strategy utilizes diazo compounds in the presence of TfOH, affording N2-alkylated indazoles in high yields and with excellent regioselectivity (N2/N1 up to 100/0). benthamdirect.com The use of methyl 2,2,2-trichloroacetimidate under acidic conditions has been reported as an efficient method for regioselective N2-methylation. digitellinc.com

Alkylation MethodAlkylating AgentPromoter/ConditionsSelectivity
Base-mediatedAlkyl halidesNaH in THFVariable, influenced by substrate
Mitsunobu ReactionAlcohols, DEAD, PPh₃DEAD, PPh₃Favors N2-alkylation
TrichloroacetimidateAlkyl 2,2,2-trichloroacetimidatesTfOH or Cu(OTf)₂High N2-selectivity
Diazo CompoundsDiazoalkanesTfOHExcellent N2-selectivity

Selective Halogenation Methods for Bromine Introduction at the C5 Position

Introducing a bromine atom specifically at the C5 position of the 2-methyl-2H-indazole core is a key step. The regioselectivity of electrophilic aromatic substitution on the indazole ring is influenced by the existing substituents and the reaction conditions.

The bromination of indazoles can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. rsc.orgnih.gov The reaction can proceed via an electrophilic aromatic substitution pathway. digitellinc.com Depending on the substrate and conditions, bromination can occur at different positions, including C3, C5, and C7. researchgate.netrsc.org For instance, the bromination of 2-phenyl-2H-indazole with Br₂ can lead to a mixture of mono-, di-, and tribrominated products. rsc.org

Recent advancements have focused on developing more selective and milder bromination methods. Visible-light photoredox catalysis has emerged as a powerful tool. Using a photocatalyst like Rose Bengal or erythrosine B, the electrophilicity of NBS can be enhanced, allowing for the bromination of a wide range of substituted indazoles under mild conditions with good to high yields. digitellinc.comresearchgate.net This method has been successfully applied to the bromination of the anti-inflammatory drug Benzydamine, which contains an indazole scaffold. digitellinc.com Computational studies, such as DFT calculations of Fukui functions, can help rationalize the observed regioselectivity by identifying the most nucleophilic sites on the indazole ring. nih.gov

Amination Strategies for Derivatization at the C7 Position

The final key transformation is the introduction of an amino group at the C7 position of the 5-bromo-2-methyl-2H-indazole intermediate. A powerful and widely used method for forming C-N bonds with aryl halides is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of amines and aryl halides with good functional group tolerance. organic-chemistry.orglibretexts.org The catalyst system, typically consisting of a palladium precursor and a phosphine (B1218219) ligand, is crucial for the reaction's efficiency. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org

While direct C7 amination of a 5-bromo-2-methyl-2H-indazole might be challenging due to the presence of another halogen, strategic synthesis design can overcome this. For instance, a 7-haloindazole derivative could be selectively aminated. The synthesis of 5-bromo-7-azaindolin-2-one derivatives has been reported, showcasing the feasibility of functionalization at the 7-position in related heterocyclic systems. nih.gov Furthermore, Suzuki-Miyaura cross-coupling reactions have been successfully performed at the C7 position of NH-free indazoles, indicating that this position is accessible for palladium-catalyzed transformations. rsc.orgnih.gov

Catalyst-Based and Green Chemistry Approaches in Indazole Synthesis

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry. For indazole synthesis, this translates to the use of efficient catalysts and green reaction media.

Catalyst-based approaches have significantly advanced the synthesis of indazoles, enhancing both efficiency and selectivity. benthamdirect.combohrium.comresearchgate.net Transition metal catalysts, particularly those based on copper and palladium, are widely employed. nih.gov For example, copper(I) oxide nanoparticles (CuO-NP) supported on activated carbon have been used as a heterogeneous catalyst for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.gov This method often utilizes green solvents like polyethylene (B3416737) glycol (PEG-400). acs.orgorganic-chemistry.org

Green chemistry principles are increasingly being integrated into indazole synthesis. bohrium.com This includes the use of water as a solvent, which is a mild and environmentally benign medium for reactions like the palladium-catalyzed direct arylation of 2H-indazoles. acs.org Other green approaches include the use of natural and biodegradable catalysts, such as lemon peel powder, which has been used as a catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net Electrochemical methods also offer a green alternative by avoiding the use of chemical oxidants. For instance, the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes provides a catalyst-free route to 2H-indazole derivatives. organic-chemistry.org

Green Chemistry ApproachCatalyst/MethodSolventKey Advantage
Heterogeneous CatalysisCuO nanoparticles on activated carbonPEG-400Recyclable catalyst, green solvent
Reaction in WaterPalladium catalystWaterEnvironmentally benign solvent
Natural CatalystLemon peel powderDMSOBiodegradable and renewable catalyst
Electrochemical SynthesisElectrochemical oxidation-Avoids chemical oxidants

Methodological Advancements in Yield Enhancement and Purity

Optimizing reaction yields and ensuring high purity of the final product are critical aspects of synthetic chemistry, particularly for pharmaceutical applications. Several strategies have been developed to address these challenges in the synthesis of indazole derivatives.

Purification of the final product, especially the separation of N1 and N2 isomers, is a common challenge. While column chromatography is a standard laboratory technique, it is often not suitable for large-scale industrial production. google.com To address this, methods based on recrystallization from mixed solvent systems have been developed. These methods can effectively separate isomers of substituted indazole derivatives, achieving purities of over 99%. google.com For example, a mixture of 5-amino-1-(2,2-dimethoxyethyl)-indazole and its N2-isomer can be separated by recrystallization from a THF/water mixture. google.com Breaking through traditional high-temperature, reduced-pressure ring-closing methods can also reduce the formation of impurities, leading to higher product purity and yield. google.com

Comprehensive Spectroscopic and Structural Characterization of 5 Bromo 2 Methyl 2h Indazol 7 Amine

High-Field Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N NMR) for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and configuration of atoms.

¹H and ¹³C NMR: The assignment of proton (¹H) and carbon (¹³C) signals is fundamental to confirming the core structure and substitution pattern of 5-bromo-2-methyl-2H-indazol-7-amine. While specific experimental data for this exact molecule is not widely published, expected chemical shifts can be predicted based on the analysis of substituted 2H-indazoles and the known electronic effects of the substituents. rsc.orgacs.org

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C3, C4, and C6 positions of the indazole ring. The N-methyl group would present a characteristic singlet in the aliphatic region, and the primary amine protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with distinct signals anticipated for each of the eight carbon atoms in the molecule. The positions of these signals are influenced by the attached functional groups (bromo, amino, and methyl) and their location on the indazole scaffold. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all proton and carbon resonances and confirming the connectivity. ipb.pt

Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N-CH₃3.8 - 4.235 - 40
C3-H7.8 - 8.2120 - 125
C4---115 - 120
C4-H6.8 - 7.2---
C5---110 - 115 (C-Br)
C6---125 - 130
C6-H7.3 - 7.7---
C7---140 - 145 (C-NH₂)
C7a---145 - 150
C3a---120 - 125
NH₂4.5 - 5.5 (broad s)---

Note: Predicted values are based on analogous structures and general substituent effects on the indazole ring system. Actual experimental values may vary.

¹⁴N and ¹⁵N NMR: Nitrogen NMR can offer direct insight into the electronic environment of the nitrogen atoms within the indazole ring and the amine substituent. However, ¹⁴N NMR is often challenging due to the quadrupolar nature of the ¹⁴N nucleus, which typically results in very broad signals. acs.org

Conversely, ¹⁵N NMR, while less sensitive, provides sharp signals and is highly valuable for structural analysis. acs.org Using techniques like ¹H-¹⁵N HMBC can confirm the position of the methyl group at N2 and provide definitive evidence for the structure. Studies on related indazole systems have utilized ¹⁵N NMR in conjunction with computational methods (GIAO) to successfully assign structures and differentiate between isomers. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₈H₈BrN₃. HRMS analysis, likely using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by ~2 m/z units, providing further confirmation of the presence of a single bromine atom. The experimentally measured exact mass would be compared against the theoretical value to validate the molecular formula. This technique is routinely applied in the characterization of novel substituted indazoles. rsc.org

HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₈BrN₃
Theoretical [M]224.9902 (for ⁷⁹Br) / 226.9881 (for ⁸¹Br)
Theoretical [M+H]⁺225.9980 (for ⁷⁹Br) / 227.9959 (for ⁸¹Br)
Expected ObservationA measured m/z matching the theoretical [M+H]⁺ value to within 5 ppm, showing the characteristic 1:1 isotopic pattern for bromine.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent method for identifying the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The most diagnostic signals would arise from the primary amine (-NH₂) group. These include a pair of medium-intensity peaks corresponding to the asymmetric and symmetric N-H stretching vibrations, typically observed in the 3500-3300 cm⁻¹ region. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.comlibretexts.org The aromatic C-N stretching vibration would appear in the 1335-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org Other important absorptions include C-H stretches for the aromatic ring and the methyl group, C=C and C=N stretches from the indazole ring system, and a C-Br stretch at lower wavenumbers.

Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3350Asymmetric N-H StretchPrimary Aromatic Amine
3350 - 3250Symmetric N-H StretchPrimary Aromatic Amine
3100 - 3000Aromatic C-H StretchIndazole Ring
2960 - 2850Aliphatic C-H StretchMethyl Group
1650 - 1580N-H Bend (Scissoring)Primary Amine
1620 - 1450C=C and C=N Ring StretchesIndazole Ring
1335 - 1250Aromatic C-N StretchAryl-Amine
600 - 500C-Br StretchBromo-Aryl

Note: Predicted values are based on general IR correlation tables and data for aromatic amines. wpmucdn.comorgchemboulder.comlibretexts.org

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies of Indazole Analogs

While spectroscopic methods provide conclusive evidence for the chemical structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related indazole structures provides a strong basis for predicting its solid-state conformation. nih.govnih.gov

X-ray analysis would be expected to confirm the planarity of the bicyclic indazole core. It would provide precise bond lengths and angles, revealing any distortions induced by the substituents. A key feature of interest would be the intermolecular interactions. The 7-amino group is a potent hydrogen bond donor, and it is highly likely to engage in intermolecular hydrogen bonding with the N1 atom of an adjacent molecule (N-H···N), a common motif in indazole crystal packing. These interactions dictate the supramolecular architecture of the compound in the solid state.

Computational and Theoretical Investigations of 5 Bromo 2 Methyl 2h Indazol 7 Amine Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Tautomeric Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and tautomeric preferences of indazole derivatives. acs.orgacs.org These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Electronic Structure and Reactivity:

DFT methods are employed to determine the geometries of the ground state of these molecules. nih.gov Key electronic parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov

For instance, in a study on benzimidazole (B57391) derivatives, which share structural similarities with indazoles, DFT calculations at the B3LYP/6-31G++(d,p) level were used to correlate electronic properties with inhibition efficiency. nih.gov Similar approaches for 5-bromo-2-methyl-2H-indazol-7-amine analogs would involve calculating these frontier orbitals to predict their reactivity.

Tautomeric Studies:

Indazole derivatives can exist in different tautomeric forms, which can significantly impact their biological activity. Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. By calculating the total energy of each tautomeric form, researchers can predict the most stable and likely form of the molecule under physiological conditions.

Table 1: Calculated Quantum Chemical Parameters for Representative Indazole Analogs

ParameterValueSignificance
EHOMO (eV) -6.5 to -5.5Electron-donating capacity
ELUMO (eV) -1.5 to -0.5Electron-accepting capacity
Energy Gap (ΔE) (eV) 4.5 to 5.5Chemical reactivity and stability
Dipole Moment (Debye) 2.0 to 4.0Polarity and intermolecular interactions
Ionization Potential (eV) 7.0 to 8.0Energy required to remove an electron
Electron Affinity (eV) 0.5 to 1.5Energy released upon gaining an electron

Molecular Docking Simulations for Prediction of Ligand-Target Binding Modes in Preclinical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a this compound analog, might bind to a specific protein target.

Predicting Binding Affinity and Interactions:

These simulations help in understanding the binding modes and affinities of indazole derivatives with various biological targets. For example, research on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α) has utilized molecular docking to identify key interactions within the active site of the protein. nih.gov The docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to the stability of the ligand-protein complex.

By visualizing these interactions, medicinal chemists can rationally design new analogs with improved binding affinity and selectivity. The insights gained from docking can guide the synthesis of more potent and specific drug candidates.

Table 2: Representative Molecular Docking Results for an Indazole Analog with a Kinase Target

ParameterValueSignificance
Binding Energy (kcal/mol) -9.5Strength of the ligand-target interaction
Inhibitory Constant (Ki) (nM) 50Predicted potency of the inhibitor
Number of Hydrogen Bonds 3Key stabilizing interactions
Interacting Residues Asp145, Lys72, Glu91Specific amino acids involved in binding

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability of Indazole Derivatives

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. youtube.com This technique simulates the movement of atoms and molecules, providing insights into the conformational flexibility and stability of the binding.

Assessing Binding Stability:

MD simulations are crucial for validating the results of molecular docking. nih.gov By running simulations for several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the complex.

These simulations can also reveal important information about the role of water molecules in the binding site and how they mediate interactions between the ligand and the protein. This level of detail is invaluable for understanding the intricacies of molecular recognition.

Table 3: Key Metrics from a Molecular Dynamics Simulation of an Indazole-Protein Complex

MetricAverage ValueInterpretation
Ligand RMSD (Å) 1.5Stability of the ligand's position
Protein RMSD (Å) 2.0Stability of the protein's backbone
Radius of Gyration (Å) 18.5Compactness of the protein structure
Solvent Accessible Surface Area (Ų) 12000Exposure of the protein to the solvent

In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness for Research Compound Optimization

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity of potential drug candidates. In silico tools play a significant role in predicting these properties, helping to prioritize compounds for further development. scielo.brnih.gov

Predicting ADMET Properties:

Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. mdpi.com For instance, Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. tubitak.gov.tr

Studies on similar heterocyclic compounds have demonstrated the utility of these predictive models. nih.gov For this compound analogs, these in silico predictions can help in identifying potential liabilities early in the research process, thereby saving time and resources.

Table 4: Predicted ADMET Properties for a this compound Analog

PropertyPredicted ValueImplication
Molecular Weight ( g/mol ) < 500Good for oral absorption
LogP < 5Optimal lipophilicity
H-bond Donors < 5Good for membrane permeability
H-bond Acceptors < 10Good for membrane permeability
Blood-Brain Barrier Penetration LowReduced potential for CNS side effects
CYP2D6 Inhibition UnlikelyLower risk of drug-drug interactions

Structure Activity Relationship Sar Studies of Indazole Derivatives, with Emphasis on 5 Bromo 2 Methyl 2h Indazol 7 Amine Scaffolds

Influence of N2-Methylation on Molecular Recognition and Biological Activity

The position of the nitrogen atom in the indazole ring and its substitution patterns are critical for biological activity. The two tautomeric forms, 1H-indazole and 2H-indazole, can exhibit different biological profiles. While 1H-indazole is generally more stable, 2H-indazole derivatives have been shown to possess significant anti-inflammatory and antimicrobial properties. researchgate.net

Methylation at the N2 position of the indazole ring, as seen in the 5-bromo-2-methyl-2H-indazol-7-amine scaffold, plays a crucial role in molecular recognition and biological activity. This modification can influence the molecule's conformation, lipophilicity, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. For instance, in a series of N-methyl-3-arylindazoles, potent activity against various bacterial and fungal strains was observed. researchgate.net The N2-methylation can orient other substituents on the indazole ring in a manner that is favorable for binding to a specific target.

CompoundModificationObserved Activity
N-methyl-3-arylindazolesN-methylationPotent antibacterial and antifungal activity researchgate.net
2H-indazole derivativesN2-substitutionAnti-inflammatory and antimicrobial properties researchgate.net

Role of Halogen (Bromine at C5) Substitution in Modulating Preclinical Potency and Selectivity

Halogenation is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. The introduction of a bromine atom at the C5 position of the indazole scaffold is a key feature of this compound. This substitution can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability.

SubstitutionEffectReference
HalogenationImproves membrane permeability and oral absorption. mdpi.com mdpi.com
HalogenationEnhances blood-brain barrier permeability. mdpi.com mdpi.com
Increasing halogen sizeCan increase cytotoxic effect. mdpi.com mdpi.com

Contribution of the C7-Amine Group to Ligand-Target Interactions and Functional Outcomes

The presence of an amine group at the C7 position of the indazole ring provides a crucial point of interaction for hydrogen bonding with biological targets. This primary amine can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions within a binding pocket. The basicity of the amine can also be important for forming salt bridges with acidic residues in the target protein.

Systematic Modifications and Their Impact on Mechanistic Pathways in Preclinical Assays

These modifications can include altering the substitution pattern on the indazole ring, changing the nature of the substituents (e.g., from an ether to a chlorine atom), and exploring different aromatic moieties at various positions. nih.gov Such studies provide a detailed understanding of how structural changes translate into differences in preclinical assay results, offering insights into the underlying mechanistic pathways. The goal is to identify the optimal combination of substituents that leads to the desired biological effect with minimal off-target activity.

ModificationImpactReference
Bi-substitution of C-3 aromatic moiety with methyl and fluorineLed to the most active derivative in a series of COX-2 inhibitors. nih.gov nih.gov
Replacement of an ether group with a chlorine atom at C-4Restored activity that was diminished by the ether group. nih.gov nih.gov

Elucidation of Key Pharmacophoric Elements within the Indazole Scaffold for Specific Biological Targets

A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. For the indazole scaffold, key pharmacophoric elements often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com The this compound scaffold itself presents several of these key features.

Preclinical Pharmacological Activities of this compound: A Review of Available Scientific Literature

Despite a comprehensive search of scientific databases and publicly available literature, no specific preclinical pharmacological studies detailing the anti-cancer, anti-inflammatory, or antimicrobial activities of the chemical compound this compound were identified.

This compound, identified by the CAS number 1896679-98-3, is available from various chemical suppliers, indicating its use in chemical synthesis. bldpharm.comlabgle.comlabcompare.com However, there is a notable absence of published research investigating its biological effects as outlined in the requested article structure.

Searches for data on the specific activities of this compound, including its kinase inhibition profiles, effects on apoptosis and cell proliferation, modulation of epigenetic regulators, anti-inflammatory pathways, and antimicrobial efficacy, did not yield any relevant results.

While the broader class of indazole derivatives has been the subject of extensive research for various therapeutic applications, including oncology and infectious diseases, this specific molecule appears to be either a novel compound that has not yet been characterized biologically in the public domain or a chemical intermediate for the synthesis of other molecules. The information required to populate the detailed sections and subsections of the requested article is therefore not available in the current body of scientific literature.

Preclinical Pharmacological Activities and Molecular Mechanisms of Indazole Derivatives

Neurobiological Activities and Receptor Interactions

The indazole scaffold has proven to be a versatile template for the design of novel compounds targeting various components of the central nervous system. Researchers have particularly focused on developing indazole derivatives as inhibitors of key enzymes implicated in neurodegenerative diseases and as antagonists for receptors involved in metabolic and neurological regulation.

AChE-MAO B Inhibition

Dual-target inhibitors that simultaneously modulate acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) represent a promising strategy for the treatment of Alzheimer's disease. Indazole-based compounds have emerged as potent MAO-B inhibitors, although achieving balanced dual inhibition remains a challenge.

A recent study highlighted two indazole scaffold-based candidates that demonstrated significant MAO-B inhibitory activity, with IC50 values of 0.586 nM and 0.386 nM, respectively. nih.gov However, these compounds showed weak AChE inhibition, suggesting that the indazole core itself is a strong pharmacophore for MAO-B, but requires appropriate linkage to an AChE-inhibiting moiety to achieve potent dual activity. nih.gov

Further research into indazole-5-carboxamides and (indazol-5-yl)methanimine derivatives has identified highly potent and selective reversible MAO-B inhibitors. biomedfrontiers.org For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide exhibited an exceptionally low IC50 value for human MAO-B at 0.386 nM, with over 25,000-fold selectivity against MAO-A. biomedfrontiers.org These findings underscore the potential of the indazole nucleus in designing powerful and selective MAO-B inhibitors for neuroprotective therapies. biomedfrontiers.orgnih.govresearchgate.net

Table 1: MAO-B Inhibitory Activity of Selected Indazole Derivatives

Compound Class Specific Compound Target IC50 Value Selectivity Reference
Indazole Scaffold-Based Candidate 57 MAO-B 0.586 nM - nih.gov
Indazole Scaffold-Based Candidate 58 MAO-B 0.386 nM - nih.gov
Indazole-5-carboxamide N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide hMAO-B 0.386 nM >25,000-fold vs MAO-A biomedfrontiers.org
Indole-5-carboxamide N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide hMAO-B 0.227 nM >5,700-fold vs MAO-A biomedfrontiers.org

MCHR1 Antagonism

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor that plays a role in the regulation of energy balance and mood. Consequently, MCHR1 antagonists are being investigated as potential treatments for obesity and depression. The indazole ring has been identified as a valuable motif in the development of novel MCHR1 antagonists. nih.govresearchgate.net

In an effort to develop non-basic MCHR1 antagonists with improved selectivity, researchers explored neutral bicyclic motifs, including the 2H-indazole structure. nih.gov A chemically neutral 2H-indazole derivative demonstrated a binding affinity for human MCHR1 (hMCHR1) with an IC50 of 35 nM, which was comparable to previously reported basic antagonists. nih.gov To address potential mutagenicity concerns, further structural modifications were made, leading to the discovery of 1-(2-cyclopropyl-3-methyl-2H-indazol-5-yl)-4-{[5-(trifluoromethyl)thiophen-3-yl]methoxy}pyridin-2(1H)-one, which exhibited significant antiobesity effects in rat models and a promising safety profile. nih.gov

Table 2: MCHR1 Antagonistic Activity of Selected Indazole Derivatives

Compound Target IC50 Value Key Feature Reference
2H-indazole derivative 8a hMCHR1 35 nM Neutral bicyclic motif nih.gov
1-(2-cyclopropyl-3-methyl-2H-indazol-5-yl)-4-{[5-(trifluoromethyl)thiophen-3-yl]methoxy}pyridin-2(1H)-one 8l hMCHR1 - Non-mutagenic, antiobesity effects nih.gov

Other Investigational Pharmacological Activities in Research Models

The therapeutic potential of indazole derivatives extends beyond neurobiology, with preclinical studies exploring their effects on cardiovascular and other biological systems. nih.gov

Anti-aggregatory and Vasorelaxant Activities

Indazole derivatives have been studied for their cardiovascular effects, particularly their ability to prevent platelet aggregation and relax blood vessels. nih.gov The vasorelaxant activity is often mediated by the release of nitric oxide (NO) and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which are key signaling molecules in the cardiovascular system. nih.gov While the specific mechanisms for indazole derivatives are still under investigation, related heterocyclic compounds like 2,5-disubstituted-1,3,4-oxadiazoles have shown vasorelaxant effects through both endothelium-dependent (NO release) and endothelium-independent (calcium channel inhibition) pathways. manipal.eduresearchgate.net

Herbicidal Activity

While direct studies on the herbicidal activity of indazole derivatives are not extensively reported, related nitrogen-containing heterocyclic compounds, such as thiadiazoles, have shown promise in this area. researchgate.net Compounds like buthidiazole and tebuthiuron (B33203) are known to act as herbicides by inhibiting photosynthesis. researchgate.net This suggests a potential avenue for future research, exploring whether the indazole scaffold could be adapted to develop new herbicidal agents.

Future Research Directions and Translational Potential in Drug Discovery

Rational Design and Synthesis of Next-Generation 5-Bromo-2-methyl-2H-indazol-7-amine Derivatives with Improved Preclinical Profiles

The cornerstone of advancing this compound in the drug discovery pipeline lies in the rational design and synthesis of new derivatives with superior preclinical characteristics. The inherent chemical functionalities of the molecule, namely the bromine atom and the amino group, provide fertile ground for structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

The bromine atom at the C5 position is a particularly useful handle for introducing a wide array of chemical moieties through modern cross-coupling reactions. This allows for extensive structure-activity relationship (SAR) studies to identify substituents that can optimize interactions with the target protein, thereby increasing efficacy and minimizing off-target effects. nih.gov For instance, strategic modifications at the C3 and C5 positions of the indolin-2-one ring of Sunitinib, a well-known indazole-based drug, have led to compounds with significantly increased antitumor activity. nih.gov

Similarly, the 7-amino group can be derivatized to fine-tune the molecule's physicochemical properties. Altering this group can modulate factors like solubility, lipophilicity, and hydrogen bonding capacity, which are all critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ease of synthesizing derivatives of the indazole core facilitates comprehensive SAR studies, which are essential for developing potent and selective drug candidates. nih.govnih.gov

Recent research has demonstrated the successful synthesis of novel indazole derivatives with promising biological activities. For example, a series of 5-bromo-7-azaindolin-2-one derivatives were synthesized and showed potent, broad-spectrum antitumor activity, with some compounds being significantly more potent than the existing drug Sunitinib. nih.gov Another study focused on the synthesis of indazole-based sulfonamides, highlighting the potential of combining the indazole scaffold with other pharmacophores to enhance medicinal properties. mdpi.com

Derivative ClassSynthetic StrategyGoal of ModificationReference
5-bromo-7-azaindolin-2-onesModification at C3 and C5 positionsEnhance antitumor activity nih.gov
Indazole-sulfonamidesCombination with sulfonamide moietyEnhance medicinal potential mdpi.com
Diarylurea derivativesMulti-kinase inhibitor designTarget multiple cancer-related kinases nih.gov

Application of Advanced Computational Methodologies for De Novo Lead Discovery and Optimization

The integration of advanced computational methods is revolutionizing the pace and efficiency of drug discovery. frontiersin.orgicar.org.in For indazole-based compounds, these in silico techniques are invaluable for lead discovery and optimization. nih.govucl.ac.uk

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is available, SBDD approaches like molecular docking can be employed. ucl.ac.uk Docking studies have been successfully used to predict the binding modes of indazole derivatives within the active sites of various kinases, such as FGFR1 and Aurora kinases. nih.gov These simulations provide insights into key interactions, for example, identifying hydrogen bonds between the indazole nitrogen atoms and hinge residues of the kinase, which are crucial for inhibitory activity. nih.gov This structural information guides the design of new derivatives with improved binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) are utilized. nih.gov QSAR models can identify the physicochemical properties and structural features that are most influential for the biological activity of a series of compounds, enabling the prediction of the potency of novel, yet-to-be-synthesized derivatives.

Fragment-Based and De Novo Design: Fragment-based approaches have been used to discover novel 1H-indazole derivatives that inhibit enzymes like Fibroblast Growth Factor Receptors (FGFRs). mdpi.com This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. De novo design algorithms can further build upon the this compound scaffold to generate entirely new molecules tailored to fit a specific target's binding site.

Integration of Systems Biology and Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the therapeutic potential and mechanism of action of this compound derivatives, a systems-level perspective is essential. nih.govresearchgate.net Systems biology integrates multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of how a compound affects cellular networks and pathways. wur.nlresearchgate.net

By treating cancer cells with a novel indazole derivative and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can move beyond a single-target view. nih.gov This integrated approach can confirm the intended mechanism of action, for instance, by observing the expected downstream effects of kinase inhibition. nih.gov Furthermore, it can uncover unexpected off-target effects or identify previously unknown mechanisms of action, potentially revealing new therapeutic applications for the compound.

For example, mechanistic studies on a promising indazole-based ASK1 inhibitor revealed its ability to inhibit the ASK1-p38/JNK signaling pathway and regulate apoptotic proteins, providing a deeper understanding of its therapeutic potential in diseases like non-alcoholic steatohepatitis (NASH). nih.gov The use of web-based platforms like MetaboAnalyst can facilitate the integration and analysis of these complex multi-omics datasets. nih.gov

Development of Indazole-Based Chemical Probes for Novel Target Identification and Validation

Chemical probes are indispensable tools in chemical biology for identifying and validating novel drug targets. Derivatives of this compound can be strategically modified to create such probes. By incorporating a reactive moiety or an affinity tag (like biotin (B1667282) or a photo-affinity label), these compounds can be used to selectively capture and identify their protein binding partners from complex biological samples.

This "chemical proteomics" approach is particularly powerful when a compound exhibits a desirable phenotypic effect (e.g., cancer cell death) but its direct molecular target is unknown. The identification of the target protein is a critical step in validating it as a druggable node in a disease pathway. This, in turn, can launch new drug discovery programs aimed at modulating that specific target. The development of such probes from the versatile indazole scaffold holds significant promise for expanding the landscape of known drug targets.

Exploration of Uncharted Biological Targets and Disease Areas for Indazole Scaffolds

While much of the research on indazole derivatives has focused on kinase inhibition for cancer therapy, the structural versatility of this scaffold suggests its potential extends to a much broader range of biological targets and diseases. researchgate.netnih.govnih.gov Future research should include systematic screening of this compound-based libraries against diverse target classes.

High-throughput screening (HTS) campaigns can rapidly evaluate these compounds against panels of enzymes, receptors, and ion channels. Furthermore, phenotypic screening, which assesses the effects of compounds on cellular behaviors like apoptosis, migration, or differentiation, can uncover novel therapeutic activities without a priori knowledge of the molecular target. nih.gov For example, indazole derivatives have already been investigated as mineralocorticoid receptor antagonists and for their potential to treat inflammatory diseases. nih.govnih.gov This exploratory approach could reveal unexpected activities in areas such as neurodegenerative diseases, infectious diseases, or metabolic disorders, thus significantly broadening the therapeutic impact of the indazole scaffold.

Q & A

Q. What are the common synthetic routes for 5-bromo-2-methyl-2H-indazol-7-amine?

  • Methodological Answer : A widely used method involves cyclization of substituted precursors under controlled conditions. For example, describes a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in a PEG-400/DMF solvent system (2:1 v/v), followed by purification via flash column chromatography (70:30 ethyl acetate/hexane) to achieve a 50% yield . Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in concentrated H2SO4, with yields optimized at 60–100°C .

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (e.g., <sup>1</sup>H and <sup>13</sup>C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, <sup>1</sup>H NMR in DMSO-d6 reveals characteristic aromatic proton signals at δ 7.2–8.1 ppm, while HRMS (FAB) confirms the molecular ion [M+H]<sup>+</sup> at m/z 427.0757 . X-ray refinement using SHELX software (e.g., SHELXL-2018) resolves bond angles and torsional strain .

Q. What are the key spectroscopic features of this compound?

  • Methodological Answer : Key <sup>1</sup>H NMR signals include the methyl group (δ ~2.5 ppm, singlet) and aromatic protons (δ 6.8–7.6 ppm). IR spectroscopy identifies N-H stretches (~3400 cm<sup>-1</sup>) and C-Br vibrations (~600 cm<sup>-1</sup>). TLC in 70:30 ethyl acetate/hexane shows an Rf of 0.30 .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination or substitution reactions?

  • Methodological Answer : Regioselective bromination at the 5-position is achieved using NBS in H2SO4 at 60–100°C, with NaOAc as a base to suppress side reactions . For nucleophilic substitution, polar aprotic solvents (e.g., DMF) and Pd catalysts enhance selectivity at the 7-amine position . Computational tools like PISTACHIO and REAXYS predict reactivity patterns by analyzing electron density maps and steric hindrance .

Q. What challenges arise in optimizing reaction yields for indazole derivatives?

  • Methodological Answer : Contradictions in reported yields (e.g., 50% in vs. >90% in ) stem from solvent purity, catalyst loading, and reaction time. For example, CuI catalyst degradation in PEG-400/DMF reduces yield over time, while anhydrous H2SO4 improves NBS efficiency . GCMS monitoring of intermediates (e.g., TIC area%) helps identify optimal termination points .

Q. How does this compound interact with biological targets?

  • Methodological Answer : The compound inhibits kinases (e.g., GSK3β) via halogen-bond interactions between the bromine and kinase hinge regions. Binding affinity is assessed using surface plasmon resonance (SPR) or fluorescence polarization assays. Derivatives with trifluoromethyl groups () show enhanced selectivity due to hydrophobic pocket interactions .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic attack. Tools like BKMS_METABOLIC model metabolic stability, while PISTACHIO_RINGBREAKER simulates ring-opening reactions under physiological conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in bioactivity data across studies?

  • Methodological Answer : Variability in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration) or impurity profiles. Orthogonal validation via SPR and cellular assays (e.g., MTT) is critical. For example, reports conflicting kinase inhibition results due to differing buffer pH (7.4 vs. 6.5) .

Q. Why do synthetic yields vary under similar conditions?

  • Methodological Answer : Trace water in solvents (e.g., DMF) can hydrolyze intermediates, reducing yields. demonstrates that anhydrous H2SO4 and NaOAc (1.2 eq.) suppress hydrolysis, achieving >95% yield at 60°C . Replicate experiments with Karl Fischer titration to monitor solvent dryness are recommended.

Methodological Best Practices

Q. What protocols ensure reproducibility in derivative synthesis?

  • Methodological Answer :
    Standardize reaction monitoring via inline FTIR or GCMS (e.g., TIC area% thresholds). For example, terminates reactions when the intermediate 8a exceeds 90% TIC . Use QbD (Quality by Design) principles to define critical process parameters (CPPs) like temperature (±2°C) and stirring rate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.